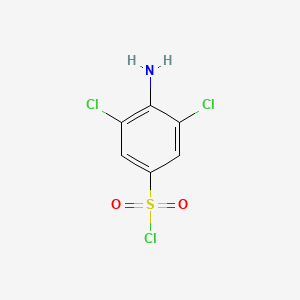

4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4Cl3NO2S. It is a derivative of benzene, characterized by the presence of amino, dichloro, and sulfonyl chloride functional groups. This compound is primarily used in various chemical reactions and has significant applications in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride typically involves the chlorination of 4-Aminobenzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst, such as iron(III) chloride. The reaction proceeds as follows: [ \text{C6H4(NH2)SO2Cl} + 2 \text{Cl2} \rightarrow \text{C6H4(NH2)Cl2SO2Cl} + 2 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and chlorine concentration, are meticulously controlled to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and sulfonyl chloride) on the benzene ring.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) are commonly used.

Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

Nitration: this compound can be nitrated to form 4-Amino-3,5-dichloro-2-nitrobenzenesulfonyl chloride.

Sulfonamide Formation: Reaction with amines yields sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride serves as a sulfonylating agent , crucial for synthesizing sulfonamide derivatives. These derivatives are foundational in the development of various pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is pivotal in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists. Its derivatives have shown potential therapeutic properties:

- Antibacterial Activity : Compounds derived from this sulfonyl chloride mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis. In vitro studies demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as shown in the following table:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 4-Amino-3,5-dichlorobenzenesulfonamide | E. coli | 31 ± 0.12 | 7.81 |

| 4-Amino-3,5-dichlorobenzenesulfonamide | S. aureus | 28 ± 0.10 | 10.00 |

- Anticancer Activity : Derivatives have been investigated for their antiproliferative effects against cancer cell lines such as DLD-1 and HT29 colon cancer cells. Notably, TASIN analogs derived from this compound have shown promise in reducing tumor size in genetically engineered mouse models.

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of dyes and agrochemicals. Its reactivity allows it to be incorporated into various synthetic pathways for creating complex molecules.

Case Study 1: Antibacterial Efficacy

Recent studies have highlighted the antibacterial efficacy of sulfonamide derivatives derived from this compound against pathogens like E. coli and Staphylococcus aureus. These findings underscore its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

Research involving analogs of sulfonamides derived from this structure has demonstrated selective antiproliferative activity against specific cancer cell lines. The results suggest that these compounds could be further developed into effective anticancer agents.

Wirkmechanismus

The mechanism of action of 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or receptor function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic species.

Vergleich Mit ähnlichen Verbindungen

4-Amino-2,6-dichlorobenzene-1-sulfonyl chloride: Similar structure but different chlorine substitution pattern.

4-Amino-3,5-dibromobenzene-1-sulfonyl chloride: Bromine atoms instead of chlorine, leading to different reactivity and properties.

4-Amino-3,5-dichlorobenzene-1-sulfonamide: Sulfonamide derivative with different functional group reactivity.

Uniqueness: 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in various chemical syntheses and industrial applications.

Biologische Aktivität

4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride (CAS Number: 98141-54-9) is a sulfonyl chloride compound that plays a significant role in organic synthesis, particularly in the formation of sulfonamides and other derivatives. This compound is characterized by its highly reactive sulfonyl chloride functional group, which enables it to participate in nucleophilic substitution reactions. Its biological activity is primarily explored in medicinal chemistry, where it serves as a precursor for various biologically active compounds.

- Molecular Formula : C7H6Cl2N2O2S

- Molecular Weight : 260.51 g/mol

- Functional Group : Sulfonyl chloride (-SO2Cl)

The synthesis involves chlorination of 4-aminobenzenesulfonic acid, followed by conversion to the sulfonyl chloride using chlorinating agents like thionyl chloride. Its structure features a benzene ring substituted with two chlorine atoms and an amino group, which contributes to its reactivity and utility in synthetic applications.

The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions. The electrophilic sulfur atom in the sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of sulfonamide bonds. This mechanism is crucial in the synthesis of various therapeutic agents.

Antibacterial Activity

Sulfonamides, including derivatives of this compound, are known for their antibacterial properties. They function by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By inhibiting this pathway, they effectively reduce bacterial growth.

Recent studies have shown that compounds derived from this sulfonyl chloride exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- In vitro testing demonstrated that novel sulfonamides derived from this compound displayed potent activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 4-Amino-3,5-dichlorobenzene-1-sulfonamide | E. coli | 31 ± 0.12 | 7.81 |

| 4-Amino-3,5-dichlorobenzene-1-sulfonamide | S. aureus | 28 ± 0.10 | 10.00 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. For example, analogs of sulfonamides derived from this structure have shown selective antiproliferative activity against certain cancer cell lines such as DLD-1 and HT29 colon cancer cells .

In a study involving TASIN analogs (which include derivatives of sulfonamides), it was found that:

- The treatment significantly reduced tumor size and polyp formation in genetically engineered mouse models .

Study on Antimicrobial Resistance

A study highlighted the potential of sulfonamide derivatives in overcoming antibiotic resistance by targeting unique bacterial pathways not affected by traditional antibiotics . This research emphasizes the need for continuous development and testing of new compounds based on established structures like this compound.

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted to evaluate how modifications to the basic structure influence biological activity. For instance:

Eigenschaften

IUPAC Name |

4-amino-3,5-dichlorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO2S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQGRTBKYOJTMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.